1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline
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Overview
Description
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antiviral, and antimalarial properties . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and stability .
Preparation Methods
The synthesis of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of anthranilic acid derivatives with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities .
Scientific Research Applications
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antibacterial agents.
Industry: It finds applications in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and replication .
Comparison with Similar Compounds
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline can be compared with other fluorinated quinolines, such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Moxifloxacin: Known for its effectiveness against respiratory tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and applications compared to other fluoroquinolones .
Properties
Molecular Formula |
C11H11F2NO |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-ethyl-6,7-difluoro-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H11F2NO/c1-2-14-4-3-11(15)7-5-8(12)9(13)6-10(7)14/h5-6H,2-4H2,1H3 |
InChI Key |
FCHCIASDPFFVDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=O)C2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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